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Compound of Interest

Compound Name: Butyl carbamate

Cat. No.: B165899

This guide provides an in-depth overview of the key spectroscopic data for n-butyl carbamate
(CsH11NOz2), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for
spectroscopic analysis are also presented for researchers in drug development and chemical
analysis.

Spectroscopic Data

The structural confirmation and purity assessment of n-butyl carbamate rely on the
interpretation of its unique spectral fingerprints. The following sections summarize the critical
data obtained from *H NMR, 3C NMR, IR, and MS analyses.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Spectra are typically recorded in deuterated chloroform (CDCIs) with
tetramethylsilane (TMS) as an internal standard.

Table 1: *H and 3C NMR Spectroscopic Data for n-Butyl Carbamate
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1H NMR Data . 13C NMR Data .

Assighment Assignment
(CDCI3) (CDCI3)
Chemical Shift (d) Multiplicity & Chemical Shift (d)

i Carbon Atom

ppm Integration ppm
~4.70 brs, 2H ~156.8 C=0
4.05 t, 2H ~64.9 O-CH:-
1.68-1.52 m, 2H ~31.2 -CH2-CH2-CHs
1.48-1.30 m, 2H ~19.1 -CH2-CHs
0.93 t, 3H ~13.7 -CHs

e 1H NMR Interpretation: The proton spectrum shows a characteristic triplet for the terminal
methyl group (-CHs) and a triplet for the methylene group attached to the oxygen (-OCHz-).
The two central methylene groups appear as overlapping multiplets. The amine (-NH2)
protons typically appear as a broad singlet.

e 13C NMR Interpretation: The carbon spectrum displays five distinct signals, corresponding to
each unique carbon atom in the n-butyl carbamate structure. The carbonyl carbon (C=0) is
the most deshielded, appearing furthest downfield.[1]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which causes molecular vibrations.[2]

Table 2: Key IR Absorption Bands for n-Butyl Carbamate
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

~3400 - 3200 (two bands) N-H Stretch Primary Amine (-NHz2)
~2960 - 2870 C-H Stretch Alkyl (C-H)

~1700 C=0 Stretch Carbonyl (Ester)
~1620 N-H Bend Primary Amine (-NHz2)
~1250 C-O Stretch Ester (C-O)

e IR Spectrum Interpretation: The spectrum is dominated by a strong, broad absorption band

for the N-H stretching of the primary amine group.[3] A very strong and sharp peak around
1700 cm~1 corresponds to the carbonyl (C=0) stretch. The C-H stretching of the butyl group
is visible just below 3000 cm~1, and the C-O single bond stretch appears in the fingerprint

region.

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data presented here is for Electron lonization (El) mass spectrometry.

Table 3: Mass Spectrometry Data (El) for n-Butyl Carbamate

Mass-to-Charge Ratio (m/z)

Proposed Fragment Identity

Relative Intensity

117 [M]* (Molecular lon) Moderate
102 [M - CH3]* Low
74 [C3HsNOz]* Moderate
62 [H2NCOOH + H]* High
57 [CaHo]* Moderate
44 [H2NCO]* High
41 [CsHs]*+ High
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e MS Interpretation: The molecular ion peak is observed at an m/z of 117, confirming the
molecular weight of n-butyl carbamate.[4] Common fragmentation patterns include the loss
of alkyl fragments and cleavages characteristic of carbamates, leading to prominent peaks at
m/z 62, 44, and 41.[5][6]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for n-butyl
carbamate. Instrument-specific parameters may require optimization.

2.1. NMR Spectroscopy Protocol (*H and 13C)

Sample Preparation: Dissolve 5-10 mg of n-butyl carbamate in approximately 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% TMS in a 5 mm NMR tube. Ensure the
sample is fully dissolved and the solution is free of particulate matter.

Instrument Setup: Place the NMR tube in the spectrometer. Perform standard instrument
setup procedures, including locking onto the deuterium signal of the solvent and shimming
the magnetic field to optimize homogeneity.

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and
acquiring 8 to 16 scans for good signal-to-noise.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. Due to the low natural abundance of 3C, more scans are required. Typical
parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and
accumulating 1024 or more scans.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal
at 0.00 ppm for *H and the CDCIs solvent peak at 77.16 ppm for 13C.

2.2. Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

e Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a
background spectrum of the empty crystal to subtract atmospheric (H20, COz) and

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b165899?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=592-35-8
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/product/b165899?utm_src=pdf-body
https://www.benchchem.com/product/b165899?utm_src=pdf-body
https://www.benchchem.com/product/b165899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

instrumental interferences.

o Sample Application: Place a small drop of liquid n-butyl carbamate or a small amount of
solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal
surface.

e Spectrum Acquisition: Apply pressure using the instrument's pressure arm to ensure good
contact between the sample and the crystal. Acquire the sample spectrum over a typical
range of 4000 to 400 cm~1. Co-add 16 to 32 scans at a resolution of 4 cm~* to improve the
signal-to-noise ratio.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final transmittance or absorbance
spectrum. Label the significant peaks corresponding to the key functional groups.

2.3. Mass Spectrometry Protocol (Electron lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile compound like n-butyl carbamate, a direct insertion probe or gas
chromatography (GC-MS) inlet can be used.

« lonization: Bombard the sample molecules with a high-energy electron beam (typically 70
eV) in the ion source. This will generate the positively charged molecular ion ([M]*) and
various fragment ions.

o Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-
charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

o Detection and Spectrum Generation: Detect the ions and record their abundance. The
resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a
function of its m/z value.

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of a chemical entity like n-butyl
carbamate is illustrated below. This process ensures that complementary data from multiple
techniques are used for unambiguous structure elucidation and characterization.
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A generalized workflow for the spectroscopic analysis of n-butyl carbamate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b165899?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_592-35-8_13CNMR.htm
https://webbook.nist.gov/cgi/inchi?ID=C592358&Mask=80
https://cpb-us-e1.wpmucdn.com/sites.ucsc.edu/dist/9/291/files/2015/11/IR-Table.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=592-35-8
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/product/b165899#spectroscopic-data-of-n-butyl-carbamate-nmr-ir-ms
https://www.benchchem.com/product/b165899#spectroscopic-data-of-n-butyl-carbamate-nmr-ir-ms
https://www.benchchem.com/product/b165899#spectroscopic-data-of-n-butyl-carbamate-nmr-ir-ms
https://www.benchchem.com/product/b165899#spectroscopic-data-of-n-butyl-carbamate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b165899?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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